1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

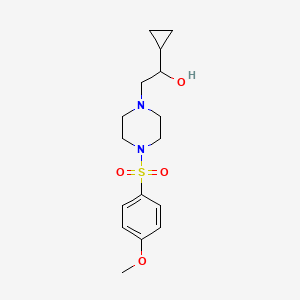

1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic small molecule featuring a cyclopropyl group, an ethanol backbone, and a piperazine ring substituted with a 4-methoxyphenylsulfonyl moiety.

Properties

IUPAC Name |

1-cyclopropyl-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-22-14-4-6-15(7-5-14)23(20,21)18-10-8-17(9-11-18)12-16(19)13-2-3-13/h4-7,13,16,19H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPHEIMTDKBCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step often involves the reaction of 4-methoxyphenyl sulfonyl chloride with piperazine to form 4-((4-methoxyphenyl)sulfonyl)piperazine.

Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved through the reaction of cyclopropyl bromide with the piperazine derivative under basic conditions.

Ethanol Addition: Finally, the ethanol moiety is introduced via a nucleophilic substitution reaction, typically using an appropriate alkylating agent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the cyclopropyl group to a more saturated hydrocarbon.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Products include cyclopropyl ketones or aldehydes.

Reduction: Products include cyclopropyl alcohols or sulfides.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with various enzymes and receptors.

Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2-Methoxyphenylsulfonyl Variant

4- on the phenyl ring). Key differences include:

Piperazine-Oxadiazole Hybrids ()

Novel oxadiazole-piperazine derivatives (e.g., Compound 4e) share the 4-methoxyphenylpiperazine motif but replace the ethanol-cyclopropyl core with an oxadiazole-thioether scaffold. Key distinctions:

- Bioactivity : Compound 4e exhibits 52-fold higher MAO-A inhibition than the reference drug, attributed to its nitro group’s electron-withdrawing effects. The target compound’s sulfonyl group, while also electron-withdrawing, may lack comparable potency due to differences in geometry and electronic distribution .

- Pharmacokinetics : The cyclopropyl group in the target compound likely enhances metabolic stability compared to oxadiazole derivatives, which may undergo faster hepatic clearance .

Stereo-Specific Piperazine Derivatives ()

The compound (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol highlights the role of stereochemistry and bulky substituents:

- Structural Rigidity: The cyclohexenol core and isopropylbenzyl group create a rigid, lipophilic structure, contrasting with the target compound’s smaller cyclopropyl group and polar sulfonyl moiety.

- Solubility: The target compound’s ethanol and sulfonyl groups improve aqueous solubility, favoring CNS penetration over the highly lipophilic isopropylbenzyl analogue .

Piperazine-Acetophenone and Triazole Derivatives (–5)

Compounds like (4-((5-chloro-pyrimidinyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone and triazole-containing variants emphasize kinase-targeted designs:

- Electron-Withdrawing Groups : Chloro and triazole substituents enhance binding to kinase ATP pockets, whereas the target compound’s sulfonyl group may favor MAO or serotonin receptor interactions.

- Synthetic Complexity : The target compound’s synthesis (e.g., piperazine sulfonylation) is less labor-intensive than multi-step triazole or pyrimidine coupling reactions .

Biological Activity

1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a piperazine ring, and a methoxyphenyl sulfonyl moiety. Its molecular formula is , with a molecular weight of 338.5 g/mol. The structural components contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 338.5 g/mol |

| CAS Number | 1396792-78-1 |

The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors . These receptors are G-protein-coupled receptors that play a critical role in smooth muscle contraction and vascular resistance. The binding of this compound to alpha1 receptors modulates their activity, potentially leading to various physiological effects such as vasodilation and modulation of blood pressure.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antihypertensive Effects : By antagonizing alpha1-adrenergic receptors, it may help lower blood pressure.

- Antidepressant Activity : Similar compounds have shown potential antidepressant effects, possibly due to their influence on neurotransmitter systems.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperazine compounds can exhibit antibacterial activity against various strains, including Salmonella typhi and Staphylococcus aureus .

Study 1: Antimicrobial Activity

A series of piperazine derivatives were evaluated for their antibacterial activity. The results indicated moderate to strong inhibition against Salmonella typhi and other bacterial strains, suggesting that similar compounds could be effective in treating bacterial infections .

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. The compound demonstrated significant inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Study 3: Molecular Docking Analysis

Molecular docking studies have been conducted to understand the binding interactions between the compound and target proteins. These studies revealed favorable binding affinities, indicating potential efficacy in therapeutic applications .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other known compounds:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| Trazodone | Alpha1-antagonist | Antidepressant effects |

| Naftopidil | Alpha1-antagonist | Antihypertensive effects |

| Urapidil | Alpha1-antagonist | Vasodilatory effects |

Unique Attributes

The unique structural features of this compound may confer distinct pharmacokinetic properties compared to its analogs, potentially enhancing its therapeutic profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A general approach involves:

Piperazine Functionalization : Reacting 4-methoxyphenylsulfonyl chloride with piperazine to introduce the sulfonyl group .

Cyclopropane Integration : Cyclopropanation of a precursor (e.g., using cyclopropylmethyl halides) followed by coupling to the sulfonyl-piperazine moiety .

Ethanol Side-Chain Introduction : Alkylation or substitution reactions to attach the ethanol group, often using reagents like ethyl 2-chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) .

Q. What spectroscopic methods are employed to confirm the compound's structure?

- Methodological Answer :

- ¹H/¹³C-NMR : Aromatic protons (δ 6.8–7.5 ppm) and aliphatic protons (e.g., piperazine N-CH₂ at δ 3.8–4.0 ppm) confirm substituent positions. Cyclopropyl protons appear as distinct multiplets (δ 1.0–1.5 ppm) .

- HRMS : Validates molecular weight (e.g., M+1 peaks matching calculated values within ±0.005 Da) .

- IR Spectroscopy : Sulfonyl S=O stretching (~1350–1150 cm⁻¹) and hydroxyl O-H bands (~3200–3600 cm⁻¹) .

Q. What purification techniques are recommended for isolating this compound post-synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate to remove unreacted starting materials .

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) for separation of intermediates .

- TLC Monitoring : Silica gel F254 plates to track reaction progress and purity .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying reaction conditions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperazine reactions .

- Temperature Control : Reflux (e.g., 80°C) for cyclopropanation minimizes side products .

- Catalyst Use : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency in intermediate steps .

- Yield Data : Reported yields for analogous compounds range from 40% (unoptimized) to 71% (optimized) .

Q. How do structural modifications at the piperazine or sulfonyl group affect biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups : Nitro (-NO₂) substitutions on the sulfonyl-phenyl ring enhance enzyme inhibition (e.g., MAO-A IC₅₀ = 0.12 µM vs. 6.2 µM for halogenated derivatives) .

- Piperazine Flexibility : Bulky substituents (e.g., benzodioxolylmethyl) reduce binding affinity due to steric hindrance in enzyme pockets .

- SAR Studies : Systematic testing of derivatives with methoxy, ethoxy, and halogen groups reveals activity trends (e.g., 4-methoxy > 4-chloro in MAO inhibition) .

Q. What in silico strategies predict the compound's pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction Tools : SwissADME or PreADMET to assess solubility (LogP ≈ 2.5), blood-brain barrier permeability (CNS MPO score > 4), and cytochrome P450 interactions .

- Molecular Dynamics Simulations : Evaluate stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns simulations) .

- Docking Software (AutoDock Vina) : Predict binding poses with target enzymes (e.g., MAO-A FAD-binding site) and calculate ΔG values (< -9 kcal/mol for high affinity) .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., MAO inhibition assays at pH 7.4 with clorgyline as a control) .

- Orthogonal Validation : Cross-check IC₅₀ values via fluorometric and radiometric assays .

- Meta-Analysis : Compare structural analogs (e.g., chalcone-sulfonyl hybrids vs. oxadiazole-piperazines) to identify confounding substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.